molecular formula C19H20N4O3S B7736261 MFCD08154799

MFCD08154799

Cat. No.: B7736261
M. Wt: 384.5 g/mol
InChI Key: NSPWHBRWMARFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD08154799 is a chemical compound with unique properties and applications in various scientific fields. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD08154799 involves specific reaction conditions and reagents. Detailed synthetic routes are essential for producing this compound with high purity and yield. Common methods include:

    Step-by-Step Synthesis: This involves multiple reaction steps, each carefully controlled to ensure the desired product is obtained.

    Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions is crucial for successful synthesis.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory methods to larger volumes. This involves:

    Batch Processing: Producing the compound in large batches to meet industrial demand.

    Continuous Flow Systems: Utilizing continuous flow reactors for efficient and consistent production.

    Quality Control: Implementing stringent quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD08154799 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s characteristics.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Solvents: Appropriate solvents like ethanol or dichloromethane are used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products can have different applications and properties compared to the original compound.

Scientific Research Applications

MFCD08154799 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and pharmacological effects.

    Industry: Utilized in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD08154799 involves its interaction with specific molecular targets and pathways. This includes:

    Binding to Receptors: The compound may bind to specific receptors, triggering a cascade of biochemical events.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways to exert its effects.

Comparison with Similar Compounds

MFCD08154799 can be compared with other similar compounds to highlight its uniqueness:

    Structural Similarity: Comparing the molecular structure with other compounds to identify unique features.

    Functional Properties: Evaluating the functional properties and activities that distinguish it from similar compounds.

    List of Similar Compounds: Examples include compounds with similar functional groups or biological activities.

Properties

IUPAC Name

2-[4-(6-cyano-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)phenoxy]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-22(4-2)16(24)12-26-14-7-5-13(6-8-14)17-15(11-20)18(25)23-9-10-27-19(23)21-17/h5-8H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPWHBRWMARFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C2=C(C(=O)N3CCSC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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